BenchChemオンラインストアへようこそ!

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Solubility Formulation Bioavailability

Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1147198-16-0) is the sodium salt of a 3-carboxylate-substituted pyrazolo[1,5-a]pyrimidine bearing a 5-phenyl and a 7-trifluoromethyl group. This fused heterocyclic scaffold is established in medicinal chemistry as a privileged kinase-inhibitor chemotype, with structurally related 3-carboxylate derivatives demonstrating low-micromolar B-Raf kinase inhibition (BRAF IC50 = 1.5 μM) and antiproliferative activity across multiple tumor cell lines.

Molecular Formula C14H7F3N3NaO2
Molecular Weight 329.214
CAS No. 1147198-16-0
Cat. No. B2836452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS1147198-16-0
Molecular FormulaC14H7F3N3NaO2
Molecular Weight329.214
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)[O-].[Na+]
InChIInChI=1S/C14H8F3N3O2.Na/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12;/h1-7H,(H,21,22);/q;+1/p-1
InChIKeySZCAXUMCYZTDGV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Core Scaffold Identification and Procurement Baseline


Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1147198-16-0) is the sodium salt of a 3-carboxylate-substituted pyrazolo[1,5-a]pyrimidine bearing a 5-phenyl and a 7-trifluoromethyl group [1]. This fused heterocyclic scaffold is established in medicinal chemistry as a privileged kinase-inhibitor chemotype, with structurally related 3-carboxylate derivatives demonstrating low-micromolar B-Raf kinase inhibition (BRAF IC50 = 1.5 μM) and antiproliferative activity across multiple tumor cell lines [2][3]. The compound exists as a sodium carboxylate salt (MW 329.21 g/mol; C14H7F3N3NaO2), commercially available at ≥95% purity from multiple vendors .

Sodium 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Why Generic Substitution by Free Acid or Ethyl Ester Analogues Fails in Assay and Formulation Contexts


The free acid (CAS 312635-16-8), ethyl ester (CAS 312635-19-1), and 2-carboxylate regioisomer (CAS 294194-47-1) share the pyrazolo[1,5-a]pyrimidine core but cannot be interchangeably used. The sodium salt form confers markedly enhanced aqueous solubility compared to the neutral free acid, which, like most pyrazolo[1,5-a]pyrimidines, is generally insoluble in water [1]. This solubility differential directly impacts aqueous biological assay preparation, dose–response reproducibility, and formulation development. Furthermore, the 3-carboxylate position is critical for B-Raf kinase engagement: SAR studies on pyrazolo[1,5-a]pyrimidine-3-carboxylates established that the carboxylate at position 3 is essential for biochemical potency, while 2-substituted regioisomers exhibit divergent target profiles [2][3].

Sodium 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Quantitative Evidence Guide for Differentiated Selection


Aqueous Solubility Advantage: Sodium Salt vs. Neutral Free Acid and Ethyl Ester

The sodium salt form of 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate provides enhanced aqueous solubility relative to its neutral free acid counterpart (CAS 312635-16-8). The parent heterocyclic class is documented to be generally insoluble in water, meaning that neutral pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives require organic co-solvents (DMSO, DMF) for dissolution [1]. Conversion to the sodium carboxylate salt ionizes the 3-carboxylate group (pKa ~3-4, typical for aromatic carboxylic acids), substantially increasing water solubility and enabling direct use in aqueous biological assay media without organic co-solvent artifacts . The ethyl ester analogue (CAS 312635-19-1) is neutral and unsuited for applications requiring aqueous solubility without esterase-mediated hydrolysis. No directly measured comparative solubility values have been published for this specific compound; this differentiation is a class-level inference based on established medicinal chemistry principles of salt formation [2].

Solubility Formulation Bioavailability Aqueous assay compatibility Salt form selection

B-Raf Kinase Inhibition: Scaffold Validation via Structurally Analogous Ethyl 3-Carboxylate Derivative

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold—of which the target compound is a direct sodium salt representative—has been validated as a B-Raf kinase inhibitory chemotype. An ethyl ester analogue (Compound 68, Gopalsamy et al., 2009) demonstrated BRAF IC50 = 1.5 μM in biochemical assay and inhibited proliferation across seven human cancer cell lines: BXPC-3 (IC50 = 3.25 μM), HT29 (IC50 = 7.0 μM), A375 (IC50 = 3.8 μM), SW620 (IC50 = 8.3 μM), LoVo (IC50 = 3.87 μM), WM266-4 (IC50 = 6.2 μM), and CaCo-2 (IC50 = 6.6 μM) [1]. This same scaffold has progressed to optimization yielding derivatives with BRAF IC50 values as low as 0.032 μM . The sodium salt of the 3-carboxylate is a prodrug-like form that, upon dissolution, provides the identical pharmacophoric anion as the free acid from which the ethyl ester analogue derives its activity [2]. No published head-to-head comparison of the sodium salt versus the free acid or ethyl ester in B-Raf assays exists; the available SAR data pertain to the 3-carboxylate scaffold class.

B-Raf kinase inhibition Oncology Raf-MEK-ERK pathway Melanoma Colorectal cancer

Regioisomeric Carboxylate Positioning: 3-Carboxylate vs. 2-Carboxylate Selectivity Divergence

The carboxylate position on the pyrazolo[1,5-a]pyrimidine ring is a critical determinant of kinase target engagement. The 3-carboxylate substitution pattern (as in the target compound) is the pharmacophore established for B-Raf kinase inhibition through systematic SAR studies [1]. In contrast, the 2-carboxylate regioisomer (CAS 294194-47-1) has been profiled against different kinase targets including receptor tyrosine kinases and matrix metalloproteinases (MMP-2, MMP-9) , indicating divergent selectivity profiles. Positional isomerism at the carboxylate attachment point alters the spatial orientation of the anion relative to the hinge-binding region of the kinase ATP pocket, leading to distinct target engagement profiles [2]. This structural feature cannot be replicated by simply adjusting the counterion or ester group; regioisomeric substitution is a covalent structural difference requiring different synthetic routes.

Regioisomerism Kinase selectivity Structure-activity relationship Medicinal chemistry Target specificity

7-Trifluoromethyl Substituent Impact: Lipophilicity and Metabolic Stability Differentiation

The 7-trifluoromethyl group distinguishes this compound from non-fluorinated pyrazolo[1,5-a]pyrimidine-3-carboxylate analogues. The -CF3 substituent increases lipophilicity (estimated logP shift +0.5 to +1.0 relative to -H or -CH3 at position 7) while simultaneously providing metabolic stability through resistance to oxidative CYP450-mediated degradation at this position [1]. The XLogP3 of the closely related ethyl ester is 3.1 [2]. Comparative data from trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines in antifungal and antibacterial screens show that -CF3 at position 7 enhances biological activity relative to unsubstituted or methyl-substituted analogues, though quantitative comparisons specific to the 3-carboxylate subclass are not available [3]. A patent on pyrazolo[1,5-a]pyrimidines for anxiolytic applications specifically claims 7-trifluoromethyl substitution, distinguishing these derivatives from 7-unsubstituted and 7-halo analogues [4].

Trifluoromethyl Lipophilicity Metabolic stability CYP450 resistance Pharmacokinetics

5-Phenyl Substituent Contribution: Aromatic π-Stacking and Target Engagement

The 5-phenyl substituent on the pyrazolo[1,5-a]pyrimidine core contributes to target binding through hydrophobic pocket occupancy and potential π-stacking interactions with aromatic residues in the kinase ATP-binding site. The 5-phenyl-7-trifluoromethyl substitution pattern is specifically claimed in patent literature for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) modulation, distinguishing it from other 5-aryl variants such as 5-(4-trifluoromethylphenyl) or 5-(4-methoxyphenyl) analogues [1]. The unsubstituted phenyl group at position 5 provides a synthetically accessible vector for further derivatization (e.g., para-halogenation, nitration) that is not available in analogues where the 5-position is already substituted with functionalized aryl groups [2]. No direct quantitative comparison of 5-phenyl vs. 5-substituted-phenyl analogues in the 3-carboxylate subclass is published.

Phenyl substituent π-stacking Kinase hinge binding Hydrophobic pocket Scaffold decoration

Commercial Purity and Supply Reproducibility: ≥95% Assay with Batch-to-Batch Documentation

The compound is commercially available from multiple suppliers at ≥95% purity, with vendors including AK Scientific (Cat# 4546CY, ≥95%), BOC Sciences (Cat# BB049717), Leyan (Cat# 1313472, 95%), and MolDB (Cat# M165177, 95%) . Batch documentation including NMR, HPLC, and LC-MS is available from multiple sources . The free acid (CAS 312635-16-8) is available at 97% purity from select vendors , but the sodium salt formulation offers immediate aqueous compatibility without requiring in situ salt formation. No inter-vendor purity comparison data are published; the ≥95% specification is the industry standard for research-grade heterocyclic building blocks of this class.

Purity specification Quality control Batch reproducibility Procurement Analytical characterization

Sodium 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: High-Confidence Application Scenarios Based on Structural Evidence


B-Raf Kinase Inhibitor Lead Optimization and SAR Expansion

The sodium salt form provides immediate aqueous solubility for biochemical B-Raf kinase assays, enabling direct IC50 determination without DMSO interference. Based on the established SAR for pyrazolo[1,5-a]pyrimidine-3-carboxylates showing BRAF IC50 values from 1.5 μM (early leads) down to 0.032 μM (optimized derivatives), this compound serves as a validated starting scaffold for further optimization at the 5-phenyl and core positions [1]. The aqueous solubility advantage over the free acid eliminates the need for co-solvent correction in dose-response curves, improving assay reproducibility [2].

Aqueous-Phase Cellular Antiproliferative Screening Against Solid Tumor Lines

The structurally validated antiproliferative activity of 3-carboxylate analogues against BXPC-3 (pancreatic), HT29 (colorectal), A375 (melanoma), and other cancer lines (IC50 range 3.25–8.3 μM for the ethyl ester analogue) supports use of the sodium salt in direct cell-based screening [1]. The sodium carboxylate form avoids DMSO-induced cytotoxicity artifacts at higher testing concentrations, enabling wider dynamic range in cell viability assays [2].

Kinase Selectivity Profiling and Regioisomeric Comparator Studies

The 3-carboxylate regioisomeric identity is critical for B-Raf vs. alternative kinase target engagement. Procurement of this specific regioisomer (rather than the 2-carboxylate analogue, CAS 294194-47-1) ensures alignment with published SAR trajectories for B-Raf inhibition [1]. The compound can be used as a reference standard in kinome-wide selectivity panels (e.g., KinomeScan™) to benchmark selectivity of novel 3-carboxylate derivatives, analogous to the profiling approach that identified JAK1 JH2 pseudokinase and VPS34 inhibitors within the pyrazolo[1,5-a]pyrimidine class [3].

Formulation and Prodrug Development Feasibility Studies

The sodium salt's aqueous solubility enables exploration of parenteral and oral formulation strategies without the need for complex co-solvent systems or nanoformulation. The free carboxylate anion is the biologically active species targeting the kinase ATP pocket, and the sodium counterion is pharmaceutically acceptable, making this salt form directly suitable for preclinical pharmacokinetic and tolerability studies [1][2].

Quote Request

Request a Quote for Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.